Pinocamphone
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Overview
Description
(-)-Pinocamphone, also known as trans-3-pinanone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-Pinocamphone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-pinocamphone is primarily located in the cytoplasm and membrane (predicted from logP) (-)-Pinocamphone is a spicy tasting compound that can be found in herbs and spices, hyssop, roman camomile, and spearmint. This makes (-)-pinocamphone a potential biomarker for the consumption of these food products.
Scientific Research Applications
Chemical Synthesis and Ecological Importance
Pinocamphone, an oxygenated terpenoid, has been synthesized for studies in chemical ecology, particularly in bark beetle ecology. These syntheses are crucial for facilitating biological activity studies and identifying stereoisomers in natural samples (Ganji, Svensson, & Unelius, 2020).
Role in Plant Phenotypes and Volatile Compounds
Research on the volatile components of hyssop (Hyssopus officinalis L.) phenotypes identified this compound as a major compound, influencing distinct percentage compositions of volatiles in different plant phenotypes (Kerrola, Galambosi, & Kallio, 1994).
Essential Oils and Antifungal Activity
The essential oils of Hyssopus officinalis, showing significant antifungal activity against phytopathogenic fungi, contain this compound as a major component. The variation in this compound content influences the oil’s antifungal efficacy (Fraternale, Ricci, Epifano, & Curini, 2004).
Antioxidant Properties
In a study focusing on the essential oils from Hyssopus officinalis, this compound was identified as a key constituent with potential antioxidant activity. This property is valuable for its use in food and pharmaceutical industries (Pirbalouti, Mohamadpoor, Bajalan, & Malekpoor, 2019).
Catalytic Chemical Reactions
This compound's behavior in catalytic reactions, such as dehydrogenation over MgO, provides insights into its chemical properties and potential applications in synthetic chemistry (Gliński, Kijeński, Gibka, & Góra, 1995).
Anesthetic Properties
Research on the essential oil of Aloysia gratissima highlighted E-(-)-pinocamphone's potential as an anesthetic in aquaculture, demonstrating its efficacy and side effects in fish (Benovit et al., 2015).
Post-harvest Treatment Effects
Studies on post-harvest treatments of medicinal and aromatic crops, including hyssop, revealed that treatments like cold plasma can significantly affect the essential oil content and composition, including compounds like this compound (Jangi, Ebadi, & Ayyari, 2020).
Phytotoxic Effects
The phytotoxic potential of hyssop essential oil, rich in this compound, against crops like wheat and mustard, was explored, indicating its potential as a natural herbicide (Jop, Krajewska, Wawrzyńczak, Polaszek, & Synowiec, 2021).
properties
CAS RN |
547-60-4 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1 |
InChI Key |
MQPHVIPKLRXGDJ-PRJMDXOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)CC1=O |
SMILES |
CC1C2CC(C2(C)C)CC1=O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1=O |
density |
0.963-0.969 |
Other CAS RN |
22339-21-5 547-60-4 |
physical_description |
Colourless liquid; Cedar camphor aroma |
Pictograms |
Irritant |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
synonyms |
pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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